molecular formula C18H9NO2 B12801874 Cyclopenta(cd)pyrene, 4-nitro- CAS No. 102859-52-9

Cyclopenta(cd)pyrene, 4-nitro-

Cat. No.: B12801874
CAS No.: 102859-52-9
M. Wt: 271.3 g/mol
InChI Key: SQAFYTHBQZQFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta(cd)pyrene, 4-nitro- is an organic compound with the molecular formula C18H9NO2. It is a derivative of cyclopenta(cd)pyrene, which is a polycyclic aromatic hydrocarbon (PAH).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta(cd)pyrene, 4-nitro- typically involves the nitration of cyclopenta(cd)pyrene. One common method is the reaction of cyclopenta(cd)pyrene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually include controlled temperature and time to ensure the selective nitration at the desired position .

Industrial Production Methods

Industrial production of cyclopenta(cd)pyrene, 4-nitro- may involve large-scale nitration processes, where cyclopenta(cd)pyrene is treated with nitrating agents under optimized conditions to achieve high yield and purity. The process may include steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclopenta(cd)pyrene, 4-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopenta(cd)pyrene, 4-nitro- has several scientific research applications:

    Environmental Science: It is studied for its role as a pollutant and its impact on environmental health.

    Toxicology: Research focuses on its mutagenic and carcinogenic properties, as it is a derivative of PAHs, which are known to be harmful.

    Chemistry: It is used as a model compound to study the reactivity and properties of nitro-substituted PAHs.

    Biology and Medicine: Investigations into its biological effects and potential therapeutic applications are ongoing.

Mechanism of Action

The mechanism of action of cyclopenta(cd)pyrene, 4-nitro- involves its interaction with biological molecules. The nitro group can undergo metabolic activation to form reactive intermediates, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s molecular targets include enzymes involved in metabolic activation and detoxification pathways .

Comparison with Similar Compounds

Cyclopenta(cd)pyrene, 4-nitro- can be compared with other nitro-substituted PAHs, such as:

Cyclopenta(cd)pyrene, 4-nitro- is unique due to its specific structure and the position of the nitro group, which influences its reactivity and biological effects .

Properties

CAS No.

102859-52-9

Molecular Formula

C18H9NO2

Molecular Weight

271.3 g/mol

IUPAC Name

2-nitropentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),8,10(15),11,13-nonaene

InChI

InChI=1S/C18H9NO2/c20-19(21)15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h1-9H

InChI Key

SQAFYTHBQZQFLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C(=CC5=C4C3=C(C=C2)C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.